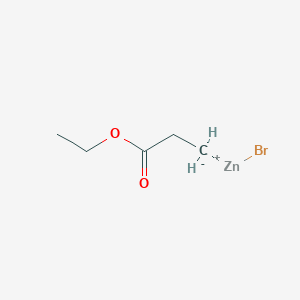

3-Ethoxy-3-oxopropylzinkbromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of organozinc compounds involves the reaction of zinc with organic halides, often mediated by catalytic systems or through direct metalation strategies. For instance, electrosynthesis methods have been employed to prepare related organometallic reagents, such as 3-thienylzinc bromide, under mild conditions, showcasing the versatility and efficiency of these synthetic approaches in generating organozinc reagents (Gosmini, Nédélec, & Périchon, 1997).

Molecular Structure Analysis

The molecular structure of organozinc compounds typically features a zinc center bonded to organic groups. Structural elucidation often relies on spectroscopic methods, including IR spectroscopy and X-ray diffraction analysis, to provide insights into the bonding arrangements and the geometry around the zinc center. For related compounds, studies have focused on understanding the intramolecular interactions and the impact of these interactions on the reactivity and stability of the organozinc reagents.

Chemical Reactions and Properties

3-Ethoxy-3-oxopropylzinc bromide participates in various chemical reactions, primarily serving as a reagent in cross-coupling processes. These reactions enable the formation of complex molecular architectures by forging carbon-carbon bonds. The reactivity of organozinc compounds in cross-coupling reactions is influenced by the nature of the organic groups attached to zinc and the reaction conditions. For example, palladium(0)/copper(I)-cocatalyzed cross-coupling reactions have demonstrated the utility of organozinc reagents in the stereoselective synthesis of β-fluoro-α,β-unsaturated esters, highlighting the broad applicability of these reagents in organic synthesis (Peng, Qing, Li, & Hu, 2000).

Wissenschaftliche Forschungsanwendungen

Synthese von γ-Ketoestern aus Arylchloriden

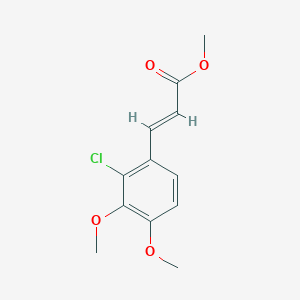

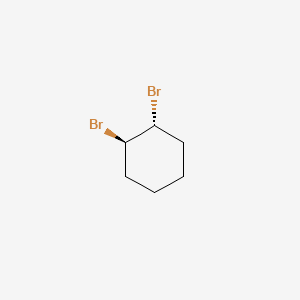

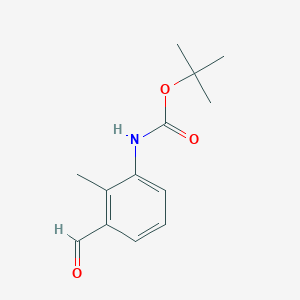

3-Ethoxy-3-oxopropylzinkbromid wird als Reagenz bei der Synthese von γ-Ketoestern aus Arylchloriden verwendet {svg_1}. Die Ethylpropanoatgruppe der Verbindung wird in das Substrat eingefügt, was die Bildung von γ-Ketoestern erleichtert {svg_2}.

Synthese von Sulfonen

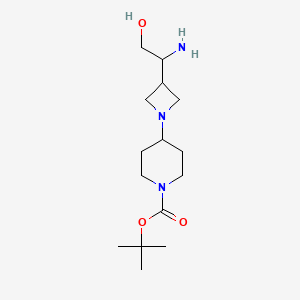

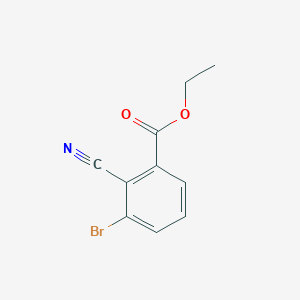

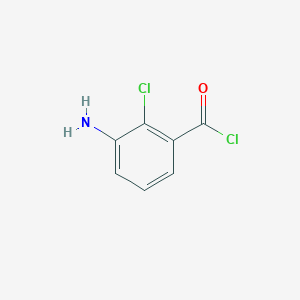

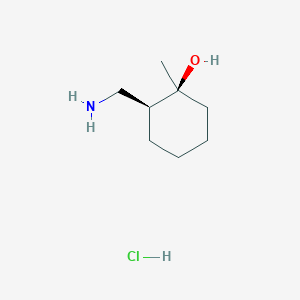

Diese Verbindung spielt auch eine entscheidende Rolle bei der Synthese von Sulfonen aus 1,4-Diazabicyclo[2.2.2]octan-bis(schwefeldioxid) (DABSO) und Alkylhalogeniden {svg_3}. Die Reaktion beinhaltet die Verwendung von this compound als Reagenz {svg_4}.

Negishi-Kreuzkupplungen

Bei Negishi-Kreuzkupplungen wird this compound mit Arylvinylphosphaten verwendet, um 1,1-disubstituierte Alkene zu synthetisieren {svg_5}. Diese Reaktion ist ein wichtiger Schritt bei der Bildung komplexer organischer Verbindungen {svg_6}.

Einfügen einer Ethylpropanoatgruppe

This compound wird verwendet, um eine Ethylpropanoatgruppe in das Substrat einzufügen {svg_7}. Dieser Prozess ist grundlegend für die Synthese verschiedener organischer Verbindungen {svg_8}.

Wirkmechanismus

Target of Action

3-Ethoxy-3-oxopropylzinc bromide is primarily used as a reagent in organic synthesis . Its main targets are substrates that can undergo reactions with organozinc compounds .

Mode of Action

The compound interacts with its targets by inserting an ethyl propanoate group into the substrate . This interaction results in the formation of new organic compounds .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

- The synthesis of γ-keto esters from aryl chlorides .

- The synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides .

- Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes .

Pharmacokinetics

It’s important to note that the compound reacts with water , which could influence its behavior in biological systems.

Result of Action

The molecular and cellular effects of 3-Ethoxy-3-oxopropylzinc bromide’s action are primarily seen in the new organic compounds it helps to synthesize . These compounds can have a variety of properties and uses, depending on the specific substrates and reaction conditions.

Action Environment

The action of 3-Ethoxy-3-oxopropylzinc bromide can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature. Additionally, it reacts with water , indicating that humidity could also affect its stability and efficacy. Safety precautions should be taken when handling this compound due to its potential hazards .

Eigenschaften

IUPAC Name |

bromozinc(1+);ethyl propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPDFGHVJHZDKS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193065-68-8 |

Source

|

| Record name | Bromo[3-ethoxy-3-(oxo-κO)propyl-κC]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193065-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)

![3-[(Z)-2-Chlorovinyl]pyridine](/img/structure/B1142947.png)